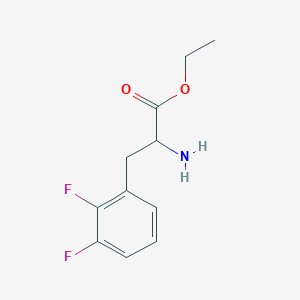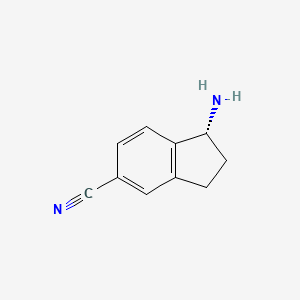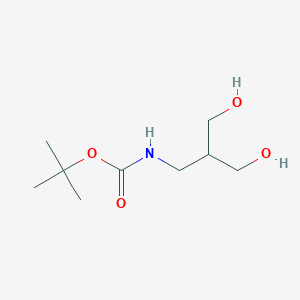![molecular formula C34H19F6O4P B12949474 13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound characterized by its unique pentacyclic structure and the presence of trifluoromethyl groups
Méthodes De Préparation
The synthesis of 13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the pentacyclic core: This involves cyclization reactions to form the pentacyclic structure.
Introduction of trifluoromethyl groups: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Oxidation to form the oxide: The final step involves oxidation to introduce the oxide functionality.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Materials Science: Due to its unique structure, it can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s structure allows for potential use in drug design and development, particularly in targeting specific biological pathways.
Biological Studies: It can be used as a probe to study biochemical processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer production.
Mécanisme D'action
The mechanism of action of 13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pentacyclic structures with trifluoromethyl groups. These compounds share some chemical properties but differ in their specific functional groups and overall reactivity. Examples of similar compounds are:
The uniqueness of 13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide lies in its specific combination of functional groups and its pentacyclic structure, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C34H19F6O4P |
|---|---|
Poids moléculaire |
636.5 g/mol |
Nom IUPAC |
13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C34H19F6O4P/c35-33(36,37)23-11-5-9-19(15-23)27-17-21-7-1-3-13-25(21)29-30-26-14-4-2-8-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-10-6-12-24(16-20)34(38,39)40/h1-18H,(H,41,42) |
Clé InChI |
WOEKRAYMWWUHEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC=C7)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)


![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)






